molecular formula C11H19NO2 B13196408 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one

3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one

Cat. No.: B13196408
M. Wt: 197.27 g/mol
InChI Key: RLPIVPTWNWFJJE-UHFFFAOYSA-N
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Description

3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a synthetic organic compound featuring a piperidin-2-one core substituted with a hydroxymethylcyclopentyl group. Piperidin-2-one scaffolds are recognized in medicinal chemistry as privileged structures for the development of bioactive molecules and are frequently investigated as key intermediates in complex syntheses . The specific research applications and biological activity profile of this compound are areas of ongoing investigation. Researchers are encouraged to explore its potential utility based on its functionalized structure. The compound is provided for research purposes as part of chemical libraries for screening, or as a building block for organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-[(1-hydroxycyclopentyl)methyl]piperidin-2-one

InChI

InChI=1S/C11H19NO2/c13-10-9(4-3-7-12-10)8-11(14)5-1-2-6-11/h9,14H,1-8H2,(H,12,13)

InChI Key

RLPIVPTWNWFJJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2CCCNC2=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one

General Synthetic Strategies for Piperidin-2-one Derivatives

Piperidin-2-ones, also known as 2-piperidones, are typically synthesized by cyclization of amino acid derivatives or via functionalization of piperidine rings. The introduction of a 3-substituent such as a (1-hydroxycyclopentyl)methyl group requires regioselective functionalization methods or construction of the piperidinone ring with the substituent already attached.

Common synthetic routes include:

Specific Synthetic Routes Relevant to this compound

Cyclization of Amino Acid Derivatives with Hydroxycyclopentylmethyl Side Chain

One approach involves starting from an amino acid derivative bearing a protected 1-hydroxycyclopentylmethyl side chain. The general steps are:

This method benefits from stereochemical control if the starting amino acid is chiral, allowing synthesis of enantiomerically enriched products.

Organometallic Addition to Piperidin-2-one Precursors

The use of organometallic reagents such as vinylmagnesium bromide or organozinc reagents can introduce the hydroxycyclopentylmethyl substituent via nucleophilic addition to appropriate electrophilic intermediates:

This approach allows for high yields and atom efficiency, as demonstrated in the synthesis of chiral 2-substituted 4-piperidones, which are structurally related to the target compound.

Palladium-Catalyzed Allylic Amination and Ring-Closing Metathesis

For complex substituents like hydroxycyclopentylmethyl, palladium-catalyzed allylic amination provides a versatile route:

This method is advantageous for introducing cyclic hydroxyalkyl substituents and controlling stereochemistry.

Data Table Summarizing Key Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Notes
Cyclization of amino acid derivatives Protected amino acid with hydroxycyclopentylmethyl side chain; coupling agents or base 60-85 Stereochemical control, direct lactam formation Requires precursor synthesis
Organometallic addition (Grignard/Organozinc) Vinyl aldehydes + vinylmagnesium bromide; oxidation with MnO2 or DDQ; aza-Michael cyclization 70-90 High atom efficiency, good yields Sensitive to substrate stability
Palladium-catalyzed allylic amination + RCM Allylic esters + amines; Pd catalyst; ring-closing metathesis; Pd-catalyzed reduction 65-88 Versatile, allows complex substituents Multi-step, requires catalyst handling

Chemical Reactions Analysis

Types of Reactions

3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine core can interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidin-2-one

Piperidin-2-one derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one 3-(Hydroxycyclopentyl)methyl C₁₁H₁₉NO₂ 197.28 (calc.) Combines lactam ring with a polar hydroxycyclopentyl group for solubility
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one 3-(Benzylthio)-2-chlorophenyl C₁₈H₁₈ClNOS 331.9 Bulky aromatic substituent; potential for hydrophobic interactions
1-(2-Ethylphenyl)-3-(2-methylpropanoyl)piperidin-2-one 2-Ethylphenyl, 3-isobutyryl C₁₇H₂₃NO₂ 273.37 Lipophilic substituents; may enhance membrane permeability
Z1726360919 (from ) Benzimidazole-piperidin-2-one hybrid C₂₃H₂₃N₃O₂S 413.5 (calc.) Dual pharmacophore design; targets IL-1β and NF-κB proteins
(E)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)piperidin-2-one 3-Acryloyl with trimethoxyphenyl C₁₇H₂₁NO₅ 319.36 Conjugated acryloyl group for π-π stacking; anti-inflammatory potential
Key Observations :
  • Substituent Effects : The hydroxycyclopentyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to hydrophobic substituents like benzylthio () or ethylphenyl (). This may improve aqueous solubility, a critical factor in bioavailability.
  • Pharmacophore Hybrids : Compounds like Z1726360919 demonstrate the utility of hybrid scaffolds (e.g., benzimidazole-piperidin-2-one) for multitarget engagement, suggesting that the hydroxycyclopentyl group could be modified for similar applications.
  • Synthetic Accessibility : Analogs in and were synthesized via Pd-catalyzed cross-coupling and acryloylation, respectively, indicating feasible routes for derivatizing the target compound .

Comparison with Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives (e.g., compounds 73–75 in ) share a lactam core but differ in ring aromaticity and substitution patterns:

Table 2: Piperidin-2-one vs. Pyridin-2(1H)-one
Feature Piperidin-2-one Derivatives Pyridin-2(1H)-one Derivatives
Ring Structure Saturated six-membered lactam Aromatic six-membered ring with one double bond
Conformational Flexibility Higher (due to non-aromatic structure) Lower (rigid aromatic system)
Hydrogen-Bonding Strong (amide NH and carbonyl) Moderate (aromatic ring reduces NH acidity)
Example Bioactivity FFAR1/FFAR4 modulation , IL-1β/NF-κB inhibition Mechanical allodynia therapeutics
Key Observations :
  • Piperidin-2-one derivatives offer greater conformational flexibility, enabling adaptation to diverse binding pockets, whereas pyridin-2(1H)-ones may exhibit stronger π-π interactions due to aromaticity.

Ring Puckering and Conformational Analysis

The puckering of the piperidin-2-one ring (discussed in ) influences its 3D structure and interactions with biological targets. For example:

  • Amplitude and Phase Coordinates : The target compound’s hydroxycyclopentyl group may stabilize specific puckered conformations, affecting binding to enzymes or receptors .
  • Comparison with Cyclopentane: The cyclopentanol moiety’s pseudorotational flexibility (similar to cyclopentane ) could enhance the compound’s ability to mimic natural substrates.

Biological Activity

3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anticonvulsant effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a hydroxycyclopentyl group. This unique structure may contribute to its diverse biological activities.

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of piperidine derivatives, including this compound. Antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases.

Key Findings:

  • In vitro Studies : Research indicates that piperidine derivatives exhibit significant antioxidant activity through mechanisms such as scavenging free radicals and enhancing the activity of antioxidant enzymes like glutathione-S-transferase and catalase .
  • Comparative Analysis : In a study comparing various piperidine derivatives, those with hydroxy groups demonstrated enhanced antioxidant properties. For instance, compounds containing a TEMPO moiety showed superior activity compared to others lacking this feature .

Anticonvulsant Activity

The anticonvulsant effects of piperidine derivatives have also been documented, suggesting their potential use in treating epilepsy and other seizure disorders.

Case Studies:

  • Pilocarpine-Induced Seizures : In animal models, certain piperidine derivatives exhibited significant anticonvulsant effects when tested against pilocarpine-induced seizures. The mechanism was attributed to their antioxidant properties, which may help protect neuronal cells from oxidative damage during seizures .
  • Latency Increase : Specific compounds increased the latency to seizure onset, indicating their potential as therapeutic agents for seizure management .

Pharmacological Implications

The biological activities of this compound suggest various pharmacological implications:

  • Neuroprotection : Given its antioxidant and anticonvulsant properties, this compound may offer neuroprotective benefits in conditions characterized by oxidative stress and neuronal excitability.
  • Potential Drug Development : The structural features that enhance its biological activity make it a candidate for further development into pharmaceuticals targeting oxidative stress-related diseases and seizure disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; enhancing enzyme activity
AnticonvulsantReducing seizure onset latency in animal models
NeuroprotectivePotential protective effects against oxidative damage

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